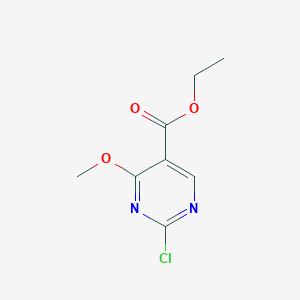

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITLDRDUSPWTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727380 | |

| Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253687-16-0 | |

| Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with various reagents:

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-deficient pyrimidine ring facilitates attack by nucleophiles at the 2-position. The methoxy group at position 4 stabilizes the transition state through resonance .

Hydrolysis Reactions

The ester group at position 5 can be hydrolyzed under acidic or basic conditions:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 2M HCl, reflux, 3h | 2-Chloro-4-methoxypyrimidine-5-carboxylic acid | Requires neutralization for isolation | |

| 1M NaOH, 60°C, 2h | Sodium 2-chloro-4-methoxypyrimidine-5-carboxylate | Forms water-soluble salt |

Applications : Hydrolysis products serve as intermediates for further functionalization, such as amide coupling.

Reduction Reactions

The ester group can be reduced to an alcohol or aldehyde:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C → 25°C, 1h | 5-(Hydroxymethyl)-2-chloro-4-methoxypyrimidine | 58% | |

| DIBAL-H | Toluene, -78°C, 30min | 2-Chloro-4-methoxy-5-pyrimidinecarbaldehyde | 41% |

Limitations : Over-reduction or side reactions may occur due to the electron-rich pyrimidine ring.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling:

Key Data :

-

Microwave irradiation reduces reaction time from 12h to 1h for cyanation .

-

Triethylamine enhances yields in Suzuki couplings by stabilizing palladium intermediates .

Functionalization of the Methoxy Group

The methoxy group at position 4 can be demethylated or oxidized:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C | 4-Hydroxy-2-chloropyrimidine-5-carboxylate | Requires anhydrous conditions | 63% | |

| KMnO₄, H₂O, 80°C | 4-Oxo-2-chloropyrimidine-5-carboxylate | Limited by over-oxidation risks | 34% |

Comparative Reactivity Table

| Position | Substituent | Reactivity Trend | Example Reaction |

|---|---|---|---|

| 2 | Cl | High (SNAr, cross-coupling) | Displacement by amines |

| 4 | OMe | Moderate (demethylation/oxidation) | BBr₃-mediated demethylation |

| 5 | COOEt | Low (hydrolysis/reduction only) | LiAlH₄ reduction |

Mechanistic Insights

-

Electron Effects : The chloro group at position 2 increases the electrophilicity of the pyrimidine ring, while the methoxy group at position 4 donates electrons via resonance, creating regioselective reactivity .

-

Steric Factors : Bulky nucleophiles (e.g., arylboronic acids) exhibit lower yields in cross-coupling due to steric hindrance at position 2 .

This compound’s versatility makes it valuable in pharmaceutical synthesis, particularly for modifying pyrimidine-based inhibitors and agrochemicals .

Scientific Research Applications

Chemistry

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is primarily used as a building block in synthetic organic chemistry. It participates in various reactions to create more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various chemical entities .

Biology

The compound is under investigation for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for cancer therapy .

Medicine

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of drugs targeting nucleic acid synthesis or function. Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and infections .

Agrochemicals

This compound is also utilized in developing agrochemicals , such as herbicides and fungicides. Its mechanism involves interference with nucleic acid metabolism in plants and fungi, which can enhance crop protection and yield .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

This compound is a pyrimidine derivative characterized by the presence of a methoxy group and a carboxylate moiety. Its structural formula can be represented as follows:

The compound is synthesized through the reaction of 2-chloro-4-methoxypyrimidine with ethyl chloroformate under basic conditions, typically using triethylamine as a catalyst. This synthetic route allows for the formation of the desired ester in good yields .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on both bacterial and fungal strains. For instance, in studies involving Staphylococcus aureus and Candida albicans, the compound showed over 60% inhibition of growth at specific concentrations .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 64 | >60 |

| Candida albicans | 64 | >60 |

| Escherichia coli | 32 | ~40 |

| Pseudomonas aeruginosa | 32 | ~40 |

Anticancer Properties

The compound's mechanism of action suggests potential anticancer properties, primarily through its interaction with nucleic acids. It acts as a competitive inhibitor of enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, researchers observed significant cytotoxicity at varying concentrations. The compound induced apoptosis in human cancer cell lines, demonstrating its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interfere with nucleic acid metabolism. The methoxy group enhances lipophilicity, allowing better membrane penetration, which facilitates interaction with intracellular targets .

Key Mechanisms Include:

- Inhibition of Nucleic Acid Synthesis : Competes with substrates for binding to key enzymes.

- Induction of Apoptosis : Triggers programmed cell death in cancerous cells.

- Antimicrobial Action : Disrupts cellular processes in microorganisms.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has moderate solubility in water, impacting its bioavailability. The compound's stability is influenced by environmental factors such as temperature and pH, necessitating careful storage conditions .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals targeting nucleic acid metabolism.

- Agricultural Chemistry : Development of agrochemicals like herbicides and fungicides due to its interference with nucleic acid processes in plants.

- Biological Research : Used as a tool for studying nucleic acid interactions and enzyme inhibition mechanisms.

Q & A

Q. What are common synthetic routes for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving chlorination, cyclization, and condensation. For example, phosphoryl chloride (POCl₃) is frequently used for chlorination of pyrimidine precursors, as seen in the synthesis of analogous compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Optimization involves adjusting solvent systems (e.g., DMF for cyclization reactions ), temperature (reflux conditions for intermediates ), and stoichiometric ratios to improve yields. Reaction monitoring via TLC or LC-MS is critical to identify intermediates and minimize side products.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography is the gold standard for unambiguous structural determination. Software like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze crystallographic data .

- NMR spectroscopy (¹H, ¹³C, DEPT) resolves functional groups and substitution patterns. For example, methoxy and ester groups in related compounds show distinct shifts at δ ~3.8–4.3 ppm (¹H) and δ ~160–170 ppm (¹³C) .

- Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns .

Q. How should researchers handle safety and waste disposal for this compound?

- Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Waste disposal: Segregate halogenated organic waste and consult certified disposal services to comply with environmental regulations. Incineration or neutralization protocols are recommended for chlorinated byproducts .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For instance, the chloro and methoxy groups in pyrimidines influence electron density distribution .

- Molecular docking assesses binding affinity with biological targets (e.g., enzymes), guiding drug discovery applications. Pyrimidine derivatives have been studied for antiemetic and anticancer activity via dopamine D2 and serotonin 5-HT3 receptor interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during characterization?

- Cross-validation: Compare NMR/IR data with crystallographic bond lengths and angles. For example, in dihydropyrimidinones, carbonyl groups (C=O) show IR stretches at ~1700 cm⁻¹, corroborated by X-ray-derived C–O distances of ~1.21 Å .

- Dynamic effects: Account for conformational flexibility in solution (NMR) versus solid-state rigidity (X-ray). Disorder in crystal structures (e.g., rotational isomers) may explain discrepancies .

Q. How can synthetic routes be adapted to improve regioselectivity in pyrimidine derivatives?

- Protecting groups: Use Boc (tert-butoxycarbonyl) or benzyl groups to block reactive sites during functionalization .

- Catalytic systems: Transition metals (e.g., Pd for cross-coupling) enhance selectivity in aryl substitutions. For example, Suzuki-Miyaura reactions introduce aryl groups at specific positions .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

- Solvent selection: Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .

- Process monitoring: Implement in-line FTIR or HPLC to track reaction progress and optimize batch consistency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.